1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
Description
Historical Development and Significance of Tetrazole-5-thiol Scaffolds in Organic Chemistry
The journey of tetrazole chemistry began in 1885 with the synthesis of the first derivative by Swedish chemist J. A. Bladin. pharmaffiliates.com However, it was not until the mid-20th century that the full potential of tetrazoles, particularly those bearing a thiol group at the 5-position, began to be realized. chemicalbook.com Tetrazole-5-thiols are a class of heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a thiol (-SH) group attached to the carbon.
The significance of the tetrazole scaffold in medicinal chemistry is profound. It is often employed as a bioisostere for the carboxylic acid group, a common functional group in many biologically active molecules. nih.govnih.gov This substitution can lead to improved metabolic stability, better oral bioavailability, and enhanced binding affinity to biological targets. nih.gov The tetrazole ring's planarity and electron distribution allow it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition processes. nih.gov
The addition of a thiol group to the tetrazole ring introduces another layer of chemical reactivity and functionality. Thiols are known for their ability to form coordination complexes with metal ions, act as antioxidants, and participate in various biological processes. scirp.org In the context of drug design, the thiol group can serve as a key anchoring point to the active site of an enzyme or receptor. mdpi.com
Rationale for Focused Research on 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol Derivatives
The specific focus on derivatives of this compound is driven by the promising biological activities observed in related compounds. The methoxyphenyl group, in particular, has been shown to be a valuable substituent in the design of various therapeutic agents.
Research into 1,5-disubstituted tetrazoles as antiproliferative agents has highlighted the importance of the substitution pattern on the phenyl ring. For instance, studies have shown that compounds bearing a methoxy (B1213986) group at the para-position of the phenyl ring at the N-1 position of the tetrazole exhibit significant biological activity. nih.gov This suggests that the electronic and steric properties of the 4-methoxyphenyl (B3050149) group play a crucial role in the molecule's interaction with its biological targets.
Furthermore, computational studies on 5-substituted 1H-tetrazoles have explored the impact of different substituents on the molecule's properties. A study involving a dimethoxyphenyl derivative showed promising results in molecular docking studies, indicating a strong potential for interaction with biological receptors. nih.govnih.gov These findings provide a strong rationale for the continued investigation of this compound and its derivatives as potential therapeutic agents.
Overview of Current Research Landscape and Emerging Trends
The current research landscape for this compound and its analogs is characterized by a multidisciplinary approach, encompassing synthetic chemistry, biological evaluation, and computational modeling.
One of the emerging trends is the exploration of these compounds as catalysts. For example, the dimerization of 1-phenyl-1H-tetrazole-5-thiol has been studied using metalloporphyrin catalysts. scirp.org While this study did not use the exact 4-methoxyphenyl derivative, it provides valuable insights into the catalytic potential of the tetrazole-5-thiol core, suggesting that derivatives like this compound could also exhibit interesting catalytic properties.
Another significant area of research is the investigation of the biological activities of these compounds. Studies on 1-phenyl-1H-tetrazole-5-thiol derivatives have demonstrated their potential as antibacterial agents. researchgate.net This opens up the possibility of developing new antibiotics based on the this compound scaffold, a critical area of research given the rise of antibiotic-resistant bacteria.
Furthermore, computational studies are playing an increasingly important role in guiding the design and synthesis of new derivatives. nih.govnih.gov These studies allow researchers to predict the properties and potential biological activities of new molecules before they are synthesized, saving time and resources. The use of computational methods is expected to accelerate the discovery of new applications for this compound and its derivatives.
In the realm of materials science, tetrazole compounds are being investigated for their potential use as corrosion inhibitors. The related compound, 1-phenyl-1H-tetrazole-5-thiol, has been shown to be an effective corrosion inhibitor for aluminum. chemicalbook.com This suggests that this compound could also possess similar properties, opening up potential applications in the protection of metals from corrosion.
The table below summarizes some of the key research findings for derivatives of 1-phenyl-1H-tetrazole-5-thiol, which provide a strong basis for the focused research on the 4-methoxyphenyl analog.
| Research Area | Key Findings for 1-Phenyl-1H-tetrazole-5-thiol Derivatives | Potential Relevance for this compound |
| Antiproliferative Activity | 1,5-diaryl substituted tetrazoles show potent activity against cancer cell lines. nih.gov | The 4-methoxyphenyl group may enhance this activity. |
| Antibacterial Activity | Derivatives show inhibitory activity against various bacterial strains. researchgate.net | Potential for development as new antibacterial agents. |
| Catalysis | Can undergo catalytic dimerization in the presence of metalloporphyrins. scirp.org | May exhibit interesting catalytic properties. |
| Corrosion Inhibition | Acts as an effective corrosion inhibitor for aluminum. chemicalbook.com | Potential application in materials protection. |
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFALKIBIWOKBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351289 | |
| Record name | 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-76-2 | |
| Record name | 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)-1,2-dihydro-5H-tetrazole-5-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 1 4 Methoxyphenyl 1h Tetrazole 5 Thiol
Established Synthetic Pathways for 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
The synthesis of this compound and its analogs is primarily achieved through the construction of the tetrazole ring, followed by modifications to the thiol group.
The core synthesis of 1-substituted-1H-tetrazole-5-thiols involves a cycloaddition reaction. The most common method is the reaction of an isothiocyanate with an azide (B81097) salt. For the target compound, this involves reacting 4-methoxyphenyl (B3050149) isothiocyanate with sodium azide in a suitable solvent, such as water. researchgate.netdoaj.org This reaction proceeds via a [3+2] cycloaddition mechanism, where the isothiocyanate acts as the three-atom component and the azide ion provides the two nitrogen atoms to form the five-membered tetrazole ring.
The general reaction is as follows:
Reactants: 4-methoxyphenyl isothiocyanate and Sodium Azide
Product: this compound
Reaction Type: [3+2] Cycloaddition
This method is efficient and provides good yields for a variety of 1-substituted-1H-tetrazole-5-thiols. researchgate.netdoaj.org
The thiol group at the C5 position of the tetrazole ring is a versatile handle for further functionalization, primarily through alkylation reactions. The sulfur atom can act as a nucleophile, readily reacting with various electrophiles to form S-substituted derivatives.
Common alkylating agents include:
Alkyl halides (e.g., chloroacetone (B47974), phenacyl bromide, chloromethyl acetate) researchgate.net
Dibromoalkanes (e.g., 1,3-dibromopropane) doaj.org
The alkylation of the thiol is a standard method for producing a library of derivatives. researchgate.netnih.gov For instance, reacting 1-phenyl-1H-tetrazole-5-thiol with agents like chloroacetone and phenacyl bromide has been successfully demonstrated. researchgate.net A similar strategy can be applied to the 4-methoxyphenyl analog.
A newer method for the alkylation of 5-substituted 1H-tetrazoles involves the diazotization of aliphatic amines. organic-chemistry.orgnih.gov This process generates a transient alkyl diazonium intermediate that acts as the alkylating agent. This method can lead to the preferential formation of 2,5-disubstituted tetrazoles, but the 1,5-disubstituted isomer can also be isolated. rsc.org The regioselectivity of this reaction is influenced by the reaction mechanism (SN1 vs. SN2) and potential intramolecular stabilization of the diazonium intermediate. rsc.org
Furthermore, a one-pot 1,3-dipolar cycloaddition/diazotization sequence has been developed, starting from nitriles to directly access disubstituted tetrazoles. organic-chemistry.orgnih.gov This approach combines the formation of the tetrazole ring with its subsequent alkylation in a single pot. Such methodologies offer significant advantages in terms of efficiency and are applicable to a wide range of substrates. researchgate.net
Design and Synthesis of Novel Derivatives of this compound
The core structure of this compound serves as a scaffold for the design and synthesis of more complex molecules and hybrid compounds.
Hybrid compounds, which combine the tetrazole-thiol moiety with other heterocyclic systems, are of significant interest. For example, tetrazole-thiazole and tetrazole-thiophene hybrids have been synthesized. nih.gov The synthesis of such hybrids often involves the S-alkylation of the tetrazole-thiol with a halo-functionalized precursor of the second heterocyclic ring. For instance, reacting a tetrazole-thiol with an α-bromoketone can lead to the formation of a tetrazolyl-thioketone intermediate, which can then be cyclized to form a thiazole (B1198619) or thiophene (B33073) ring. nih.gov
Another approach involves the synthesis of tetrazolyl-substituted tetrahydroisoquinolines via multicomponent reactions like the Ugi azido (B1232118) reaction. mdpi.com In this reaction, an iminium salt, an isonitrile (such as p-methoxyphenyl isonitrile), and sodium azide react to form the 1-tetrazolyl-substituted isoquinoline (B145761) scaffold. mdpi.com
| Hybrid Compound Type | Synthetic Strategy | Key Intermediates |
| Tetrazole-Thiazole/Thiophene | S-alkylation followed by cyclization | Tetrazolyl-thioketones |
| Tetrazolyl-Tetrahydroisoquinoline | Ugi azido multicomponent reaction | Iminium salts, isonitriles |
The nature and position of substituents on the aromatic ring attached to the N1 position of the tetrazole, as well as on the reactants, can significantly influence the efficacy and yield of the synthetic reactions.
In the synthesis of 1,4-substituted thiosemicarbazides, which are precursors to triazole-thiols (structurally related to tetrazole-thiols), the yield can be affected by the electronic nature of the substituent on the phenyl isothiocyanate. mdpi.com For example, the reaction of phenylacetic acid hydrazide with various substituted phenyl isothiocyanates gives high yields (88-92%). mdpi.com
For the synthesis of 5-substituted 1H-tetrazoles from nitriles, electron-withdrawing groups on the benzonitrile (B105546) can facilitate the reaction. Halogen-substituted benzonitriles react smoothly to give good yields of the corresponding tetrazoles. scielo.org.za Conversely, aliphatic nitriles may not be suitable substrates under certain catalytic conditions. scielo.org.za
In the case of multicomponent reactions to form tetrazolyl-substituted isoquinolines, oxygen-containing substituents on the isoquinoline aromatic fragment can direct the course of subsequent transformations. mdpi.com For example, 6,7-dimethoxy-substituted tetrazolyl-tetrahydroisoquinolines react cleanly with activated alkynes to form azocine (B12641756) derivatives in high yields, whereas the unsubstituted analog undergoes a more complex reaction with multiple products. mdpi.com
Green Chemistry Approaches in the Synthesis of this compound Analogues
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have become a central theme in modern synthetic organic chemistry. In the context of synthesizing this compound and its analogues, several innovative and eco-friendly methods have been developed. These approaches prioritize the use of safer solvents, catalytic methods, and energy-efficient reaction conditions.
One of the most significant advancements in the green synthesis of 1-aryl-1H-tetrazole-5-thiol analogues is the utilization of water as a reaction medium. Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute to environmental pollution and pose health risks. The development of water-based synthetic protocols for these compounds represents a major step towards more sustainable chemical manufacturing.
A notable example is the one-pot synthesis of 1-substituted tetrazole-5-thiones from organic isothiocyanates and sodium azide in the presence of pyridine (B92270) in water at room temperature. researchgate.net This method offers high yields for a variety of alkyl and aryl substituted tetrazole-thiones. researchgate.net For instance, the reaction of phenyl isothiocyanate with sodium azide in water yields 1-phenyl-1H-tetrazole-5(4H)-thione, a close analogue of the target compound, in an impressive 83% yield. researchgate.net This approach avoids the use of hazardous solvents and often simplifies the work-up procedure, making it an attractive green alternative. researchgate.net
The following table summarizes the synthesis of various 1-substituted tetrazole-5-thiones in water, highlighting the versatility of this green methodology.
Table 1: Synthesis of 1-Substituted Tetrazole-5-thiones in Water
| Entry | R in R-NCS | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 1-Phenyl-1H-tetrazole-5(4H)-thione | 83 |
| 2 | 4-Chlorophenyl | 1-(4-Chlorophenyl)-1H-tetrazole-5(4H)-thione | 92 |
| 3 | 4-Methylphenyl | 1-(4-Methylphenyl)-1H-tetrazole-5(4H)-thione | 85 |
| 4 | 2-Naphthyl | 1-(2-Naphthyl)-1H-tetrazole-5(4H)-thione | 88 |
| 5 | Ethyl | 1-Ethyl-1H-tetrazole-5(4H)-thione | 76 |
Another key green chemistry strategy is the use of microwave irradiation to accelerate chemical reactions. amazonaws.comrsc.org Microwave-assisted organic synthesis (MAOS) often leads to dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. amazonaws.com This is due to the efficient and uniform heating of the reaction mixture by microwaves.
In the synthesis of tetrazole derivatives, microwave irradiation has been successfully employed. For example, the synthesis of ethyl 1-aryl-1H-tetrazole-5-carboxylates, which are versatile precursors for 1-aryl-1H-tetrazole-5-thiols, can be efficiently achieved through a microwave-assisted continuous operation process. nih.gov This method involves the reaction of (E)-ethyl 2-chloro-2-(arylimino)acetates with sodium azide in acetonitrile (B52724) under microwave irradiation. nih.gov The resulting tetrazole esters can then be further transformed into the desired thiol analogues. The significant reduction in reaction time and potential for automation make this a highly attractive green synthetic route.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are inherently green. They offer high atom economy, reduce the number of synthetic steps, and minimize waste generation. Several MCRs have been developed for the synthesis of tetrazole derivatives, showcasing their potential for creating molecular diversity in an environmentally responsible manner. While specific MCRs for the direct synthesis of this compound are not extensively documented, the general principles of MCRs are being increasingly applied to the synthesis of various substituted tetrazoles. nih.gov
The use of heterogeneous catalysts that can be easily recovered and reused is another cornerstone of green chemistry. Research into the use of recyclable catalysts for the synthesis of tetrazoles is an active area. These catalysts, which can be magnetic nanoparticles or polymersupported catalysts, simplify product purification and reduce waste from spent catalysts. nih.gov
Coordination Chemistry and Metal Complexation Involving 1 4 Methoxyphenyl 1h Tetrazole 5 Thiol
Ligand Properties of Tetrazole-5-thiols
The coordination behavior of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is intrinsically linked to the inherent properties of the tetrazole-5-thiol core. This includes the existence of tautomeric forms and the ability to adopt various coordination modes with metal ions.
Thiol-Thione Tautomerism and its Influence on Ligand Behavior
This compound can exist in two tautomeric forms: the thiol form and the thione form. This phenomenon is a dynamic isomerism where the tautomers can readily interconvert in solution. jocpr.com The equilibrium between these two forms is a critical factor that dictates the ligand's behavior in complexation reactions.
In the solid state and neutral solutions, the thione form is generally predominant for 1-substituted tetrazole-5-thiols. jocpr.com This preference is influenced by factors such as the solvent environment and the electronic nature of the substituent on the tetrazole ring. The thione form features a carbon-sulfur double bond (C=S) and an N-H bond within the tetrazole ring, while the thiol form has a carbon-sulfur single bond with a terminal thiol group (-SH). The deprotonation of the ligand, typically from the more acidic N-H in the thione form, leads to the formation of an anionic ligand that can coordinate to metal centers.
Polydentate Coordination Modes with Transition Metal Ions
The deprotonated form of this compound acts as a versatile ligand, capable of coordinating to transition metal ions in several ways. The presence of multiple potential donor atoms—the sulfur atom and the nitrogen atoms of the tetrazole ring—allows for polydentate coordination. Common coordination modes observed for related 1-substituted tetrazole-5-thiolates include:
Monodentate coordination: The ligand can bind to a metal ion exclusively through the sulfur atom.
Bidentate S,N-chelation: The ligand can form a chelate ring by coordinating to a single metal center through both the sulfur atom and one of the adjacent nitrogen atoms of the tetrazole ring.
Bidentate S,N-bridging: The ligand can bridge two metal centers, with the sulfur atom coordinating to one metal and a nitrogen atom to the other.
The specific coordination mode adopted depends on various factors, including the nature of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere.
Synthesis and Structural Characterization of Metal Complexes
The versatile coordinating ability of this compound has been exploited in the synthesis of various metal complexes, leading to the formation of intriguing structural motifs, particularly with d-block elements like cadmium, gold, and silver.
Formation of Polymeric and Chain Structures with Cadmium(II) Ions
In these polymeric structures, the deprotonated tetrazole-5-thiolate ligand typically acts as a bridging ligand, connecting the cadmium(II) centers. In similar cadmium(II) complexes with 1-substituted phenyl-tetrazole-5-thiol ligands, the cadmium ion is often found in a distorted tetrahedral geometry, coordinated by two sulfur atoms and two nitrogen atoms from four different ligand molecules. lookchem.com This bridging results in the formation of one-dimensional looped chains containing eight-membered [Cd2S2C2N2] rings. lookchem.com
Table 1: Selected Bond Distances (Å) and Angles (°) for a Representative [Cd(1-phenyl-1H-tetrazole-5-thiol)2]n Complex lookchem.com
| Bond/Angle | Value |
| Cd-S | 2.5029(23) |
| Cd-N | 2.2456(70) |
| S-Cd-N | Varies |
| N-Cd-N | Varies |
| S-Cd-S | Varies |
| Note: This data is for the 1-phenyl substituted analogue and serves as a representative example. |
Gold(I) and Silver(I) Complexes Incorporating Thiotetrazole Units
Gold(I) and silver(I) ions, known for their affinity for soft donor atoms like sulfur, readily form complexes with tetrazole-5-thiol ligands. The synthesis of these complexes often involves the reaction of a gold(I) or silver(I) precursor, frequently containing phosphine (B1218219) co-ligands, with the tetrazole-5-thiol.
While specific synthetic and structural details for gold(I) and silver(I) complexes of this compound are not extensively documented in the provided search results, studies on analogous ligands such as 1-phenyl-1H-tetrazole-5-thiol offer valuable insights. For instance, gold(I) complexes with phosphine co-ligands have been synthesized and characterized, where the thiolate ligand coordinates to the gold(I) center. nih.gov Similarly, silver(I) is known to form coordination polymers with tetrazole-based ligands, often exhibiting linear or higher coordination geometries. mdpi.com The coordination in these complexes can lead to the formation of one-dimensional chains or more complex supramolecular architectures.
Spectroscopic and X-ray Diffraction Analysis of Coordination Compounds
The characterization of coordination compounds of this compound relies heavily on spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) Spectroscopy is a valuable tool for probing the coordination mode of the ligand. The disappearance of the S-H stretching vibration band (typically in the region of 2500-2600 cm⁻¹) upon complexation indicates the deprotonation of the thiol group. Changes in the vibrational frequencies of the C=S and C-N bonds of the tetrazole ring can also provide evidence of coordination to the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is used to characterize the ligand and its complexes in solution. Shifts in the resonance signals of the protons and carbons of the 4-methoxyphenyl (B3050149) group and the tetrazole ring upon coordination can indicate the binding of the ligand to the metal ion.
UV-Vis Spectroscopy can be employed to study the electronic transitions within the ligand and the metal complexes. Shifts in the absorption bands upon complexation can provide information about the ligand-metal interaction. In the study of thiol-thione tautomerism, UV-Vis spectroscopy can help to distinguish between the two forms in solution, as they exhibit different absorption spectra. jocpr.com
Elucidation of Coordination Geometries and Bonding Patterns
The ligand this compound, which can exist in tautomeric equilibrium with its 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione form, demonstrates versatile coordination capabilities. It typically acts as an anionic ligand after deprotonation of the thiol group or the N-H group of the thione tautomer. The coordination with metal centers primarily involves the sulfur atom and one of the nitrogen atoms of the tetrazole ring, leading to various structural arrangements.
Research into the complexation of this ligand with cadmium(II) chloride has revealed the formation of a one-dimensional polymeric complex. researchgate.netresearchgate.net X-ray diffraction analysis of the reaction product of 1-(4-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione with cadmium chloride shows a chain structure with the composition [Cd(L)₂]n, where L represents the deprotonated ligand. researchgate.net In this architecture, the cadmium centers are bridged by two symmetric ligands, creating a continuous polymeric chain. researchgate.netresearchgate.net This coordination pattern is consistent with complexes formed between cadmium chloride and other similar 1-aryl-1H-tetrazole-5-thiols, such as 1-phenyl and 1-(4-fluorophenyl) derivatives, which also form 1D polymeric chains. researchgate.netresearchgate.net
The coordination environment around the metal center in these types of complexes is often a distorted tetrahedron, with the metal ion bound to sulfur and nitrogen atoms from different ligand units. For instance, in related cadmium complexes with 1-phenyl-1H-tetrazole-5-thiol, the Cd(II) ion is coordinated by two sulfur atoms and two nitrogen atoms from four distinct ligands, resulting in a distorted tetrahedral geometry. lookchem.com This N,S-bidentate bridging coordination is a common motif for this class of ligands, facilitating the construction of extended supramolecular structures.
| Metal Center | Ligand | Coordination Geometry | Structural Motif | Bonding Mode | Reference |
|---|---|---|---|---|---|
| Cadmium(II) | 1-(4-methoxyphenyl)-1H-tetrazole-5-thiolate | Distorted Tetrahedral (Inferred) | 1D Polymeric Chain | μ₂-N,S Bridging | researchgate.netresearchgate.net |
Investigation of Metallophilic Interactions and Agostic Bonds within Complexes
In complexes containing heavy, closed-shell metal ions like gold(I) or silver(I), weak metal-metal interactions known as metallophilic interactions can play a significant role in determining the supramolecular structure. While specific studies on metallophilic interactions within this compound complexes are not extensively detailed in the reviewed literature, research on analogous thiotetrazole complexes provides strong evidence for their potential occurrence. For example, gold(I) and silver(I) complexes bearing the 1-methyl-5-thiotetrazole ligand have been shown to exhibit both intramolecular and intermolecular metallophilic contacts. nih.gov In one gold(I) complex, an intramolecular Au···Au contact was observed, while another featured intermolecular aurophilic bonds that lead to the formation of a chain polymer. nih.gov Similarly, a dimeric silver(I) complex with the same ligand displayed an intermolecular Ag···Ag contact. nih.gov These interactions, driven by relativistic and correlation effects, are crucial in the self-assembly of polynuclear and polymeric structures.
Agostic interactions, which involve a three-center, two-electron bond between a metal, a carbon, and a hydrogen atom, are another subtle but important bonding feature in organometallic chemistry. wikipedia.org They are typically observed in coordinatively unsaturated transition metal complexes where a C-H bond from a ligand is held in close proximity to the metal center. wikipedia.org The key characteristics of an agostic bond include elongated M···H and C-H distances and acute M-H-C angles (typically 90°–140°). wikipedia.org Spectroscopically, they are identified by an upfield shift in the ¹H NMR signal for the agostic proton and a reduced ¹JCH coupling constant. wikipedia.orgnih.gov Studies on gold(I) and silver(I) complexes with a thiotetrazole unit have reported the presence of weak (C)H···Au and (C)H···Ag agostic interactions, confirming that this class of ligands can support such bonding. nih.gov Given the presence of the methoxyphenyl group in this compound, the potential for agostic interactions between the metal center and the C-H bonds of the phenyl ring or the methoxy (B1213986) group exists, particularly in complexes with coordinatively unsaturated metal centers.
| Interaction Type | Metal System | Ligand | Structural Implication | Reference |
|---|---|---|---|---|
| Aurophilic (Au···Au) | Gold(I) | 1-methyl-5-thiotetrazole | Formation of dimers and chain polymers | nih.gov |
| Argentophilic (Ag···Ag) | Silver(I) | 1-methyl-5-thiotetrazole | Formation of dimeric units | nih.gov |
| Agostic ((C)H···M) | Gold(I), Silver(I) | 1-methyl-5-thiotetrazole | Stabilization of coordination geometry | nih.gov |
Potential Applications of this compound Metal Complexes in Catalysis and Material Science
The metal complexes derived from this compound and its analogs are promising candidates for applications in catalysis and material science due to their diverse structural features and electronic properties.
Material Science: The ability of these ligands to form coordination polymers and supramolecular assemblies makes them attractive for developing new functional materials. lookchem.comrsc.org A significant area of interest is in the field of luminescent materials. For instance, cadmium(II) complexes with 1-phenyl-1H-tetrazole-5-thiol have been reported to display blue light emission in the solid state. lookchem.com This fluorescence suggests that similar complexes of this compound could also exhibit interesting photoluminescent properties, potentially applicable in sensors, light-emitting diodes (LEDs), or other optical devices. The introduction of the methoxy group may further tune the electronic properties and, consequently, the emission wavelength and quantum yield. Furthermore, the use of tetrazole-based ligands to construct metal-organic frameworks (MOFs) is a well-established strategy for creating materials with applications in gas storage and separation. lookchem.com
Catalysis: While direct catalytic applications of this compound complexes are still an emerging area of research, the broader family of tetrazole-thiol compounds has shown relevance in catalytic processes. For example, metalloporphyrins have been used to catalyze the oxidative dimerization of 1-phenyl-1H-tetrazole-5-thiol, a reaction of potential industrial importance. scirp.org This indicates the ligand's compatibility with redox-active metal centers. Moreover, copper(I) clusters derived from the C-S bond cleavage of related ligands have been successfully employed in heterogeneous catalysis. lookchem.com The coordination environment provided by this compound, with its combination of soft (sulfur) and hard (nitrogen) donor atoms, could be used to stabilize catalytically active metal centers, potentially leading to new catalysts for a variety of organic transformations.
Biological Activities and Medicinal Chemistry Applications of 1 4 Methoxyphenyl 1h Tetrazole 5 Thiol and Its Derivatives
Evaluation of Anticandidal Activity of Tetrazole-Based Compounds
The search for novel antifungal agents is critical due to the rise of drug-resistant fungal infections. researchgate.net Tetrazole derivatives have emerged as a promising class of compounds in this area. nih.gov A series of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. nih.gov While many of the synthesized compounds did not show strong inhibitory activity, one particular derivative, compound 3 in the study, demonstrated good antifungal activity against C. albicans at a concentration of 500 μg/ml. nih.gov This highlights the potential of the tetrazole scaffold in developing new anticandidal agents, although the efficacy is highly dependent on the specific substitutions on the core structure. nih.gov The study also noted that replacing a triazole ring of the known antifungal drug fluconazole (B54011) with a tetrazole ring is a strategy being explored to improve antifungal spectrum and activity. nih.gov
Table 1: Anticandidal Activity of a Phenyl(2H-tetrazol-5-yl)methanamine Derivative
| Compound | Target Organism | Activity |
|---|---|---|
| Derivative 3 | Candida albicans | Good activity at 500 µg/ml |
Assessment of Antiproliferative and Anticancer Properties
Tetrazole derivatives are extensively investigated for their potential as anticancer agents. nih.govnih.gov Their structural features allow them to interact with various biological targets involved in cancer progression. researchgate.net
Derivatives of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol have shown cytotoxic activity against a range of human cancer cell lines. For instance, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were synthesized and tested for their antiproliferative effects. nih.gov One of the most potent compounds in this series, 6-31 , displayed significant activity against HeLa (human cervical carcinoma) cells. nih.gov
In another study, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized, with some compounds featuring a 4-methoxyphenyl (B3050149) group. nih.gov These compounds were evaluated for their anticancer potency against HeLa, MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma) cell lines. nih.gov Compound 9a in this series showed the highest activity against HeLa cells with an IC₅₀ value of 2.59 µM. nih.gov Compound 14g was particularly effective against MCF-7 breast cancer cells, with an IC₅₀ of 4.66 µM. nih.gov Furthermore, some N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole were evaluated for their cytotoxicity in MCF-7 cells, with some compounds inducing apoptosis. nih.gov
Table 2: Antiproliferative Activity of Selected Tetrazole Derivatives
| Compound ID | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |
|---|---|---|---|
| 9a | HeLa | Cervical Carcinoma | 2.59 |
| 14g | MCF-7 | Breast Adenocarcinoma | 4.66 |
| 6-31 | HeLa | Cervical Carcinoma | Noteworthy Potency |
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of tetrazole derivatives. chalcogen.ro These studies have shown that the biological activity is sensitive to the nature of the substituents on the tetrazole ring. chalcogen.ro For example, in a series of 5-phenyl-1-(5-substituted phenyl isoxazol-3-yl)-1H-tetrazole derivatives, the compound with a chloro-phenyl substitution on the isoxazole (B147169) ring demonstrated the most significant anticancer activity. chalcogen.ro Conversely, the derivative with a p-methoxyphenyl substitution was found to be the least active among those tested. chalcogen.ro
In another series of 1,3,4-thiadiazole (B1197879) derivatives, a compound with a 4-methoxyphenyl group at position 5 showed the highest activity against the MCF-7 cell line. nih.gov This suggests that the position and nature of the methoxyphenyl group are critical determinants of cytotoxic efficacy. The introduction of electron-withdrawing or donating groups on the heterocyclic rings attached to the tetrazole can significantly influence the antimicrobial and anticancer activity. thebioscan.com For instance, in a study of pyrazole-linked tetrazoles, halogenated groups on a phenyl ring, particularly a chloro group at the meta position, increased antimicrobial activity. thebioscan.com These SAR insights are invaluable for the rational design of more potent tetrazole-based anticancer drug candidates. nih.govresearchgate.net
One of the key mechanisms by which some tetrazole derivatives exert their anticancer effects is through the modulation of tubulin polymerization. researchgate.netnih.gov Microtubules are essential for cell division, and agents that interfere with their dynamics can be potent anticancer drugs. nih.gov A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols were designed as microtubule destabilizers. nih.gov The most potent compound from this series, 6-31 , was found to inhibit tubulin polymerization and disrupt the microtubule network in SGC-7901 cells. nih.gov This disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. nih.gov The design of these compounds was based on bioisosterism, where a tetrazole moiety was introduced as a hydrogen-bond acceptor. nih.gov Molecular docking studies have suggested that these tetrazole derivatives can bind to the colchicine-binding site of tubulin. nih.govnih.gov
Enzyme Inhibition Studies: Tyrosinase Enzyme as a Specific Target
Tyrosinase is a copper-containing enzyme that plays a key role in melanin (B1238610) biosynthesis. nih.gov Inhibitors of this enzyme are of interest for treating hyperpigmentation disorders. nih.gov Tetrazole derivatives have been investigated for their potential as tyrosinase inhibitors. bohrium.com In a study involving a series of 5-substituted-1H-tetrazole derivatives, all tested compounds showed potential for tyrosinase enzyme inhibition. bohrium.com The inhibitory effect varied depending on the different substituents on the phenyl ring. bohrium.com
The most effective compounds from this study, 2c and 2k , demonstrated high inhibitory potential. bohrium.com Molecular docking studies revealed that these compounds interact with specific amino acids and copper ions within the active site of the enzyme, explaining their inhibitory activity. bohrium.com The thiol group (-SH) is a known copper chelator, and compounds containing this group can decrease tyrosinase activity by sequestering the copper atoms essential for the enzyme's function. nih.gov This makes this compound, with its thiol group, a compound of interest for further investigation as a tyrosinase inhibitor.
Antimicrobial and Antibacterial Efficacy Against Bacterial Strains (e.g., E. Coli, Staphylococcus aureus)
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. isfcppharmaspire.comscispace.com Tetrazole derivatives have demonstrated a broad spectrum of antibacterial activities against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.comthebioscan.com
In a study on novel 1-phenyl-1H-tetrazole-5-thiol derivatives, several compounds were tested for their biological activity against Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). researchgate.net The study found that compounds A2, A4, A8, A11, and A13 showed the highest inhibitory activity against E. coli. researchgate.net Against S. aureus, compounds A2, A9, A10, and A13 were the most active. researchgate.net This indicates that specific substitutions on the 1-phenyl-1H-tetrazole-5-thiol scaffold are crucial for potent antibacterial action against different bacterial species. researchgate.net Other studies have also confirmed the antibacterial potential of tetrazole derivatives against these strains, with some 5-thio-tetrazole derivatives showing high activity. scispace.com
Table 3: Antibacterial Activity of 1-phenyl-1H-tetrazole-5-thiol Derivatives
| Compound ID | Bacterial Strain | Activity |
|---|---|---|
| A2, A4, A8, A11, A13 | E. coli | Highest Inhibition |
| A2, A9, A10, A13 | Staphylococcus aureus | Maximum Activity |
Advanced Spectroscopic and Analytical Characterization Techniques for 1 4 Methoxyphenyl 1h Tetrazole 5 Thiol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the molecular structure of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol in solution.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the identity and purity of the compound. While specific spectral data for this compound is not widely published, analysis of its structural analogs, such as 1-phenyl-1H-tetrazole-5-thiol and 5-(4-methoxyphenyl)-1H-tetrazole, allows for the prediction of its characteristic chemical shifts. researchgate.netrsc.orgchemicalbook.com
For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methoxyphenyl group. The aromatic protons on the phenyl ring typically appear as two doublets in the aromatic region (approximately δ 7.0-8.0 ppm) due to the para-substitution pattern. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet, typically downfield around δ 3.8-4.0 ppm. rsc.org The thiol proton (-SH) on the tetrazole ring can be broad and its position variable, often appearing far downfield.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the tetrazole ring attached to the sulfur atom (C5) is expected to have a chemical shift in the range of δ 150-165 ppm. researchgate.netresearchgate.net The carbons of the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen appearing most downfield. The methoxy group carbon will show a signal around δ 55-60 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures.
| Spectrum | Assignment | Predicted Chemical Shift (δ ppm) |
|---|---|---|
| ¹H NMR | Aromatic protons (phenyl ring) | 7.0 - 8.0 (two doublets) |
| Methoxy protons (-OCH₃) | ~3.9 | |
| Thiol proton (-SH) | Variable, broad | |
| ¹³C NMR | Tetrazole C5-S | 150 - 165 |
| Aromatic C (C-O) | ~160 | |
| Aromatic C (other) | 114 - 135 | |
| Methoxy C (-OCH₃) | ~55 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy are used to identify key functional groups and to probe the electronic structure of the molecule. pnrjournal.com
Infrared (IR) Spectroscopy: The IR spectrum provides a "fingerprint" of the molecule by revealing the vibrational frequencies of its bonds. scholarsresearchlibrary.com For this compound, characteristic absorption bands are expected for its various functional groups. The spectrum of the analogous 1-phenyl-1H-tetrazole-5-thiol can be used for comparison. nist.gov Key expected vibrations include C=N and N=N stretching from the tetrazole ring, C=S stretching from the thione tautomer, C-S stretching, aromatic C-H and C=C stretching from the phenyl ring, and C-O-C stretching from the methoxy group. pnrjournal.comresearchgate.net
Table 2: Expected IR Absorption Bands for this compound Data is predicted based on analogous structures.
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| ~2550 (weak/broad) | S-H Stretch (thiol) |
| 1610 - 1500 | Aromatic C=C Stretch |
| 1500 - 1400 | Tetrazole Ring (C=N, N=N) Stretch |
| 1300 - 1200 | C=S Stretch (thione tautomer) |
| 1250 - 1200 | Aryl C-O Stretch (asymmetric) |
| 1050 - 1000 | Aryl C-O Stretch (symmetric) |
| 800 - 600 | C-S Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. youtube.comyoutube.com Molecules with conjugated systems, like the aromatic ring and tetrazole moiety in this compound, absorb UV light, causing π → π* and n → π* electronic transitions. nih.gov For 5-phenyl-1H-tetrazole, an absorption maximum is observed around 240-260 nm. nist.gov The presence of the electron-donating methoxy group on the phenyl ring in this compound is likely to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted phenyl analog.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns. libretexts.org For this compound (molecular weight: 208.24 g/mol ), the molecular ion peak [M]⁺• would be observed at m/z 208. labseeker.com
Electron impact (EI-MS) studies on related 1,5-disubstituted tetrazoles show that fragmentation pathways are highly influenced by the substituents. mdpi.comnih.gov Common fragmentation patterns for tetrazoles involve the loss of a nitrogen molecule (N₂, 28 mass units), which is a characteristic fragmentation. researchgate.net Other likely fragmentation pathways for the title compound include:
Loss of the methoxy group (-OCH₃) to give a fragment at m/z 177.
Cleavage of the C-S bond.
Fragmentation leading to the formation of an arylisocyanate or arylazide radical cation. nih.gov
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment Identity |
|---|---|
| 208 | [M]⁺• (Molecular Ion) |
| 180 | [M - N₂]⁺• |
| 177 | [M - OCH₃]⁺ |
| 135 | [CH₃OC₆H₄N₂]⁺ |
| 107 | [CH₃OC₆H₄]⁺ |
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Computational and Theoretical Investigations on 1 4 Methoxyphenyl 1h Tetrazole 5 Thiol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to predict the properties of molecules such as 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol.
DFT calculations are instrumental in determining the electronic properties and predicting the reactivity of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
For instance, a theoretical study on the related compound 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) level of theory provided valuable insights into its electronic properties. researchgate.net Such studies typically reveal that the HOMO is localized over the more electron-rich regions of the molecule, while the LUMO is situated on the electron-deficient areas. This distribution helps in identifying the sites susceptible to electrophilic and nucleophilic attacks.
Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
| Reactivity Descriptor | Formula | Significance |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | χ2/(2η) | Propensity of a species to accept electrons. |
This table illustrates the global reactivity descriptors that can be calculated using DFT to predict the chemical behavior of this compound.
Computational methods, particularly DFT, are highly effective in the analysis and interpretation of spectroscopic data, such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts of a molecule, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the precise assignment of vibrational modes and NMR signals.
A study on 5-(benzylthio)-1H-tetrazole demonstrated the utility of DFT calculations (at the B3LYP/6-311++G(d,p) level) in assigning the vibrational modes observed in its FT-IR spectrum. pnrjournal.com For this compound, similar calculations would allow for the detailed assignment of characteristic vibrations, such as the C=S stretching, N-H bending, and the various vibrations of the tetrazole and phenyl rings. The calculated frequencies are often scaled to correct for anharmonicity and the approximate nature of the exchange-correlation functional. pnrjournal.com
| Vibrational Mode | Typical Wavenumber Range (cm-1) |
| N-H Stretch | 3400-3200 |
| C-H Stretch (Aromatic) | 3100-3000 |
| C=N Stretch (Tetrazole) | 1600-1450 |
| C=C Stretch (Aromatic) | 1600-1450 |
| C-S Stretch | 800-600 |
This table provides a general overview of the expected vibrational frequencies for key functional groups in this compound, which can be precisely assigned through DFT calculations.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for exploring the conformational landscape of flexible molecules like this compound. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent, and the dynamics of transitions between these conformations.
The conformational flexibility of this compound arises from the rotation around the single bonds connecting the phenyl ring, the tetrazole ring, and the thiol group. A potential energy surface scan, often performed using DFT, can identify the most stable conformers by calculating the energy as a function of the dihedral angles of these rotatable bonds. pnrjournal.com Subsequent MD simulations can then provide a more dynamic picture of the molecule's behavior, including the time scales of conformational changes.
Mechanistic Insights into Tautomeric Equilibria and Proton Transfer
Tautomerism is a significant phenomenon for this compound, which can exist in equilibrium between the thione and thiol forms. The position of this equilibrium is crucial as the different tautomers can exhibit distinct chemical and biological properties.
Computational studies are highly effective in investigating tautomeric equilibria. By calculating the relative energies of the different tautomers, the most stable form can be predicted. For instance, studies on similar 1,2,4-triazole-3-thiones have shown that the thione form is generally more stable. jocpr.com The calculations can also elucidate the mechanism of proton transfer between the tautomers, including the energy barrier for the transition. jocpr.com The influence of the solvent on the tautomeric equilibrium can also be modeled using methods like the Polarizable Continuum Model (PCM).
Molecular Docking Studies for Ligand-Receptor Interactions in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. uobaghdad.edu.iq This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.
For example, molecular docking studies on a series of 1,2,3-triazole derivatives with the Epidermal Growth Factor Receptor (EGFR) have revealed key binding interactions. scispace.com Similarly, docking studies of this compound into the active sites of various enzymes could identify potential biological targets. These studies can predict the binding affinity (often expressed as a docking score or binding free energy) and visualize the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. scispace.comresearchgate.net This information is invaluable for the rational design of more potent and selective inhibitors.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole | COX-2 | Not Specified | Arg120, Tyr355, Tyr385, Ser530 | yu.edu.jo |
| 1-(5-(4-bromophenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole | Tubulin-Colchicine Complex | -6.551 | Cys-241, Lys-352 | sdiarticle3.com |
| 3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline-1-carbothioamide | EGFR Tyrosine Kinase | Not Specified | Thr766, Gln767, Thr830, Cys575, Ala719, Met769 | researchgate.net |
This table presents examples of molecular docking studies on related tetrazole and pyrazoline derivatives, illustrating the type of data obtained from such investigations.
Applications in Materials Science and Corrosion Inhibition
Utilization of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol in the Development of Functional Materials
The development of functional materials often relies on the incorporation of specific chemical moieties to impart desired properties. The thiol and tetrazole groups in this compound make it a prime candidate for creating novel materials with applications in electronics, sensing, and catalysis.
Well-defined copolymers containing tetrazole functionalities have been successfully synthesized and utilized as macromolecular ligands for luminescent metal species like Iridium(III) and Rhenium(I). researchgate.net These resulting metallopolymers exhibit interesting photophysical properties and have shown potential in bioimaging applications, such as the staining of brain tissue. researchgate.net The synthetic strategy often involves the post-polymerization modification of a reactive polymer scaffold with a tetrazole-containing molecule. researchgate.net This approach allows for the precise incorporation of the tetrazole unit, which can then act as a coordination site for metal ions.
Furthermore, the thiol group on the tetrazole ring opens up possibilities for "click chemistry," a set of powerful and highly efficient chemical reactions. Thiol-ene click chemistry, in particular, is a versatile tool for the synthesis and functionalization of polymers. nih.gov This method allows for the straightforward creation of polymers with pendent functional groups, offering a high degree of control over the final material's properties. nih.govnih.govresearchgate.net The thiol group of this compound can readily participate in such reactions, enabling its integration into a wide array of polymeric structures for various biomedical and technological applications. nih.gov
Another promising area is the use of tetrazole-thiol derivatives in the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgnih.gov The presence of both nitrogen atoms in the tetrazole ring and the sulfur atom in the thiol group provides multiple coordination sites for metal ions, facilitating the formation of robust and functional MOF structures. rsc.org Thiol and thioether-based MOFs have been explored for a range of applications, including catalysis, gas storage, and sensing. rsc.orgnih.govrsc.orgnih.govscispace.com The specific properties of the resulting MOF can be tuned by the choice of the organic linker, and the inclusion of a methoxyphenyl group could introduce additional functionalities, such as influencing the framework's polarity or providing a site for further chemical modification.
Investigation of Corrosion Inhibition Properties by Tetrazole-5-thiol Derivatives
Tetrazole-5-thiol derivatives are recognized as effective corrosion inhibitors for various metals and alloys in aggressive environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. The presence of multiple heteroatoms (nitrogen and sulfur) and the aromatic ring in their structure facilitates this adsorption.
The primary mechanism of corrosion inhibition by tetrazole-5-thiol derivatives is the formation of an adsorbed film on the metal surface. This adsorption can occur through a combination of physical and chemical interactions. The heteroatoms in the tetrazole ring and the thiol group can donate lone pair electrons to the vacant d-orbitals of the metal, leading to the formation of coordinate covalent bonds (chemisorption). Additionally, the aromatic ring can interact with the metal surface through π-electron stacking.
Studies on analogous compounds like 1-phenyl-1H-tetrazole-5-thiol have shown that their adsorption on steel surfaces in acidic media follows the Langmuir adsorption isotherm. electrochemsci.org This indicates the formation of a monolayer of the inhibitor on the metal surface. The negative values of the standard free energy of adsorption (ΔG°ads) calculated from the Langmuir isotherm suggest a spontaneous adsorption process that involves a mixture of physisorption and chemisorption.
The corrosion inhibition efficiency of tetrazole-5-thiol derivatives can be further enhanced through synergistic effects when combined with other inhibiting species. For instance, a study on a triazole-thiol derivative demonstrated a significant improvement in corrosion protection when used in a formulation with citrate (B86180) ions and a polycarboxylate. rsc.org The combination of these components led to a more robust protective film and prevented the deposition of scale. rsc.org
In the context of this compound, it is plausible that similar synergistic effects could be achieved by combining it with other organic or inorganic inhibitors. The different components of the inhibitor mixture could adsorb on the metal surface through complementary mechanisms, leading to a more compact and resilient protective layer.
The molecular structure of tetrazole-5-thiol derivatives plays a crucial role in determining their corrosion inhibition efficiency. The nature and position of substituents on the phenyl ring can significantly influence the electronic properties of the molecule and, consequently, its interaction with the metal surface.
Quantum chemical calculations and experimental studies have shown that the inhibition efficiency is related to parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), and the dipole moment. psu.eduacs.org A higher HOMO energy generally correlates with a greater ability of the molecule to donate electrons to the metal surface, leading to stronger adsorption and better inhibition. Conversely, a lower LUMO energy indicates a higher tendency to accept electrons from the metal.
The presence of the electron-donating methoxy (B1213986) (-OCH3) group in the para position of the phenyl ring in this compound is expected to increase the electron density on the molecule, particularly on the aromatic ring and the tetrazole system. This should enhance its ability to adsorb on the metal surface and, therefore, improve its corrosion inhibition performance compared to the unsubstituted 1-phenyl-1H-tetrazole-5-thiol. acs.org
Research on similar tetrazole derivatives has demonstrated that the inhibition efficiency is influenced by the substituents on the phenyl ring. For example, studies on 5-substituted 1H-tetrazoles have shown a clear correlation between the substituent's electronic nature and the observed inhibition efficiency. researchgate.net
Table 1: Corrosion Inhibition Efficiency of a Related Tetrazole Derivative
| Inhibitor | Concentration (mM) | Metal | Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|
| 1-Phenyl-1H-tetrazole-5-thiol (PTZ) | 5 | Q235 Steel | 1 M HCl | 97.1 | electrochemsci.org |
Photochemistry and Photoreactivity of 1 4 Methoxyphenyl 1h Tetrazole 5 Thiol Analogs
Photodecomposition Pathways and Product Identification
The photodecomposition of 1-aryl-1H-tetrazole-5-thiol analogs and related tetrazole derivatives is characterized by the cleavage of the heterocyclic ring. researchgate.netnih.govnih.gov The primary photochemical event typically involves the extrusion of a molecule of dinitrogen (N₂), a highly favorable process due to the formation of the stable N₂ molecule. nih.gov This initial fragmentation leads to the generation of highly reactive intermediates that subsequently rearrange or react to form stable products.
For 1,4-disubstituted-1,4-dihydro-5H-tetrazol-5-thiones, a related class of compounds, photolysis has been shown to induce the extrusion of both molecular nitrogen and sulfur, yielding carbodiimides as the primary photoproducts. nih.gov A similar pathway could be anticipated for 1-aryl-1H-tetrazole-5-thiols. Depending on the reaction conditions and the structure of the starting material, other decomposition pathways may also occur.
The photoproducts are heavily influenced by the solvent. researchgate.netmdpi.com For instance, studies on 1-phenyl-4-allyl-tetrazol-5-one, an analog, revealed that pyrimidinone was the main product in protic solvents, whereas isocyanates and anilines were formed in aprotic solvents. mdpi.com The identification and characterization of these photoproducts are typically achieved using a combination of analytical techniques, including spectroscopy (NMR, IR) and mass spectrometry.
Table 1: Common Photoproducts from Tetrazole Derivatives
| Tetrazole Precursor Class | Key Photoproducts | Reference |
|---|---|---|
| Unsubstituted Tetrazole (matrix-isolated) | Nitrilimine, Diazomethane, Carbodiimide, Cyanamide | researchgate.netnih.gov |
| 1,4-Dialkyl-1,4-dihydro-5H-tetrazol-5-ones | Diaziridinones | researchgate.net |
| 1-Alkenyl-4-alkyl-1,4-dihydro-5H-tetrazol-5-ones | Alkenyl-diaziridinones | researchgate.net |
| 1-Allyl-4-alkyltetrazol-5-thiones | Carbodiimides | nih.gov |
| 5-Allyloxy-1-aryl-tetrazoles | N-phenyl-1,3-oxazines | nih.gov |
Characterization of Reactive Intermediates (e.g., Biradicals, Carbenes)
The photolysis of tetrazoles proceeds through short-lived, high-energy intermediates. The initial photoextrusion of N₂ from the tetrazole ring is a key step that generates these species. nih.gov
Nitrilimines : Upon photolysis, unsubstituted tetrazole has been shown to form nitrilimine as one of the primary reactive intermediates. researchgate.netnih.gov This species is highly reactive but can be trapped or studied in matrix isolation. Photogenerated nitrile imines from various tetrazole derivatives have been harnessed for "photoclick chemistry" due to their high reactivity towards alkenes. nih.gov
Biradicals : Theoretical studies on the photodegradation mechanism of analogs like 1-phenyl-4-allyl-tetrazol-5-one suggest the involvement of a triplet biradical intermediate. researchgate.net Such biradical intermediates have also been proposed for the photofragmentation of other tetrazole derivatives in solution. nih.gov
Carbenes : While not as commonly cited for tetrazoles as for other nitrogen heterocycles like diazocompounds, the formation of carbene-like intermediates is a plausible pathway following nitrogen extrusion, particularly in the photochemistry of related compounds such as 4-diazo-2-pyrazolin-5-ones. researchgate.net
These reactive intermediates are typically characterized using techniques like laser flash photolysis, which allows for the spectroscopic observation of transient species, as well as through trapping experiments where the intermediate is intercepted by a known reactant to form a stable, characterizable product. researchgate.net
Table 2: Reactive Intermediates in the Photolysis of Tetrazole Analogs
| Intermediate Type | Precursor Class | Method of Characterization | Reference |
|---|---|---|---|
| Nitrilimine | Unsubstituted Tetrazole | Matrix Isolation Spectroscopy | researchgate.netnih.gov |
| Nitrile Imine | Substituted Tetrazoles | Trapping with Alkenes (Photoclick Chemistry) | nih.gov |
| Triplet Biradical | 1-Phenyl-4-allyl-tetrazol-5-one | Theoretical Calculations (DFT) | researchgate.net |
| Biradical | 5-Allyloxy-1-phenyltetrazoles | Mechanistic Proposal based on Products | nih.gov |
Influence of Substituents on Photochemical Reactivity and Quantum Yields
Substituents on the aryl ring of 1-aryl-tetrazole analogs play a critical role in modulating their photochemical reactivity. nih.gov The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can significantly alter the molecule's absorption spectrum, the stability of excited states, and the efficiency of different reaction pathways. acs.orgacs.org
With an increased electron-donating ability of substituents, the efficiency of certain photochemical pathways may decrease while others are enhanced. acs.orgacs.org This demonstrates that by synthetically modifying substituents, it is possible to tune the photochemical properties of the molecule, including the quantum yield of product formation and the specific reaction pathway that is favored.
Table 3: Effect of para-Substituents on Absorption Maxima (λmax) of Phenyl-extended Photosensitive Compounds
| para-Substituent (on Phenyl Ring) | Electronic Nature | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| -CF₃ | Electron-Withdrawing | 440 nm | acs.orgacs.org |
| -H | Neutral | 450 nm | acs.org |
| -CH₃ | Electron-Donating | 470 nm | acs.org |
Implications for Photostability in Industrial and Pharmaceutical Applications
The inherent photosensitivity of the tetrazole ring has significant implications for the stability of any industrial chemical or pharmaceutical agent containing this moiety. mdpi.com Tetrazole derivatives are used in a variety of applications, including as pharmaceuticals, components in imaging technology, and gas generators for automotive airbags. mdpi.comnih.gov In many of these contexts, particularly for pharmaceuticals, photostability is a critical attribute for ensuring safety, efficacy, and adequate shelf-life.
The tendency of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol and its analogs to undergo photodecomposition means that exposure to light, particularly UV radiation, could lead to the degradation of the active compound and the formation of potentially unwanted photoproducts. researchgate.netnih.gov Understanding the specific decomposition pathways is crucial for several reasons:
Formulation Development : It allows for the design of formulations that protect the compound from light, for example, through the use of UV-blocking packaging or the inclusion of photostabilizing excipients.
Forced Degradation Studies : Knowledge of photoreactivity guides the design of stress testing studies required by regulatory agencies to identify potential degradants.
Predicting Shelf-Life : By understanding the quantum yields and rates of decomposition, the stability of the compound under various lighting conditions can be better predicted.
Furthermore, the influence of the local environment, such as the solvent, on the stability of the photoproducts is an important consideration. researchgate.netmdpi.com For instance, some photoproducts exhibit greater stability in alcoholic solutions due to efficient solvation via hydrogen bonding, which can prevent further decomposition. researchgate.net This knowledge can be applied to develop more stable liquid formulations for tetrazole-containing compounds.
Future Research Directions and Translational Perspectives for 1 4 Methoxyphenyl 1h Tetrazole 5 Thiol
Exploration of Novel Bioactivities and Therapeutic Targets
The tetrazole moiety is a well-established bioisostere for carboxylic acids and amides, a feature that has led to its incorporation into numerous pharmacologically active compounds. vu.edu.au While the specific bioactivity profile of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is not extensively documented, the known activities of structurally related tetrazole derivatives provide a fertile ground for future investigation. vu.edu.au
Future research should systematically screen this compound and its analogues against a diverse panel of therapeutic targets. Based on the activities of similar heterocyclic structures, promising areas of investigation include:
Antimicrobial and Antifungal Activity: Tetrazole derivatives have demonstrated potent activity against various bacterial and fungal pathogens. vu.edu.au For instance, certain 1,2,4-triazole-3-thiols, which share structural similarities, have shown significant antifungal activity against Candida and Aspergillus species. researchgate.net Future studies could assess the efficacy of this compound against clinically relevant microbes, including drug-resistant strains.
Anticancer Properties: Researchers have successfully synthesized 5-substituted 1H-tetrazoles that exhibit in-vitro cytotoxic activity against cancer cell lines such as epidermoid (A431) and colon (HCT116) cancers. nih.gov The exploration of the antiproliferative and pro-apoptotic effects of this compound on various cancer cell lines is a logical and compelling next step.
Enzyme Inhibition: The structural motifs present in the target compound are found in known enzyme inhibitors. For example, S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-thiols have been identified as inhibitors of cholinesterases (AChE and BChE), enzymes relevant to neurodegenerative diseases. researchgate.net Similarly, other heterocyclic compounds are being investigated as inhibitors of myeloperoxidase, an enzyme implicated in cardiovascular disease. nih.gov A focused research effort could uncover specific enzyme inhibitory activities for this compound.
Antiprotozoal Activity: Substituted tetrazole derivatives have shown promising activity against parasites like Leishmania amazonensis, suggesting a potential avenue for developing new treatments for neglected tropical diseases. nih.gov
Table 1: Potential Therapeutic Targets for Future Investigation
| Therapeutic Area | Potential Molecular Target(s) | Rationale Based on Related Compounds |
|---|---|---|
| Infectious Diseases | Bacterial and Fungal Enzymes (e.g., DNA gyrase, ergosterol (B1671047) biosynthesis enzymes) | Broad antimicrobial and antifungal activity observed in various tetrazole and triazole-thiol derivatives. vu.edu.auresearchgate.net |
| Oncology | Kinases (e.g., CSNK2A1), Apoptotic Pathway Proteins | Cytotoxic effects against multiple cancer cell lines demonstrated by 5-substituted 1H-tetrazoles. nih.gov |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Cholinesterase inhibition has been reported for structurally similar triazole-thiol compounds. researchgate.net |
| Cardiovascular Diseases | Myeloperoxidase (MPO) | Bioactive scaffolds containing methoxyphenyl groups have been investigated as MPO inhibitors. nih.gov |
| Parasitic Diseases | Leishmania-specific enzymes | Antileishmanial activity has been found in 5-substituted tetrazole derivatives. nih.gov |
Advanced Applications in Smart Materials and Sensing Technologies
The unique chemical structure of this compound, particularly the presence of the thiol group and the nitrogen-rich tetrazole ring, makes it an attractive candidate for applications in materials science.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The thiol group (-SH) can be deprotonated to a thionate (-S⁻), which, along with the nitrogen atoms of the tetrazole ring, can act as a multidentate ligand for metal ions. The coordination chemistry of the related 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol has been noted, highlighting its ability to form complexes with metals. sigmaaldrich.com Future work could focus on synthesizing coordination polymers or MOFs incorporating this compound. These materials could exhibit interesting properties such as selective gas adsorption, catalysis, or luminescence, with the methoxy (B1213986) group potentially influencing framework topology and functionality.
Chemical Sensors: The thiol group is well-known for its strong affinity for noble metal surfaces, such as gold and silver. This property could be exploited to self-assemble monolayers of this compound on electrode or nanoparticle surfaces. The tetrazole and methoxyphenyl groups could then serve as recognition elements for specific analytes. Changes in the local environment upon binding of a target molecule could be transduced into a measurable optical or electrochemical signal, forming the basis of a chemical sensor.
Corrosion Inhibition: Compounds containing both nitrogen and sulfur atoms are often effective corrosion inhibitors for metals. They can adsorb onto the metal surface, forming a protective layer that passivates the material against corrosive agents. Research into the efficacy of this compound as a corrosion inhibitor for steel, copper, or other alloys in various aggressive media represents a practical and valuable research direction.
Development of Sustainable and Scalable Synthetic Methodologies
To facilitate the exploration of its properties and potential applications, the development of efficient, environmentally friendly, and scalable methods for the synthesis of this compound is paramount. Current synthetic routes for tetrazoles often involve multi-step processes or harsh reagents. Future research should focus on modern synthetic strategies.
Green Catalysis: The use of reusable, heterogeneous catalysts can significantly improve the environmental footprint of chemical synthesis. rsc.org For example, a chitosan-derived magnetic ionic liquid has been successfully used as a recyclable catalyst for the synthesis of 1- and 5-substituted 1H-tetrazoles. rsc.org Applying such biopolymer-supported or zeolite-based catalysts to the synthesis of the target compound could lead to milder reaction conditions, easier product purification, and catalyst reusability. rsc.orgrsc.org
One-Pot Reactions: Multi-component, one-pot syntheses are highly desirable as they increase efficiency by reducing the number of intermediate purification steps, saving time, solvents, and resources. nih.gov Developing a one-pot reaction that combines p-anisidine, carbon disulfide, and an azide (B81097) source to directly form this compound would represent a significant advancement in its production.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer improved control over reaction parameters, leading to shorter reaction times, higher yields, and enhanced safety. Microwave irradiation has been effectively used in the synthesis of 1,2,4-triazole-3-thiols. researchgate.net Adapting these modern techniques for the scalable production of this compound could be highly advantageous for potential industrial applications.
Table 2: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Goal |
|---|---|---|
| Green Catalysis (e.g., Magnetic Ionic Liquid) | Catalyst reusability, mild conditions, environmental friendliness. rsc.org | Develop a recyclable catalytic system for the cycloaddition step. |
| One-Pot Synthesis | High atom and step economy, reduced waste, operational simplicity. nih.gov | Design a convergent multi-component reaction pathway. |
| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, improved process control. researchgate.net | Optimize reaction conditions under microwave irradiation to minimize synthesis time. |
| Aqueous Phase Synthesis | Use of an environmentally benign solvent, potential for simplified workup. mdpi.com | Explore water as a medium for key synthetic steps. mdpi.com |
Integrated In Silico and Experimental Approaches for Rational Design
The integration of computational chemistry with experimental synthesis and testing can dramatically accelerate the discovery and optimization of new functional molecules. This approach is particularly well-suited for exploring the potential of this compound and its derivatives.
An integrated workflow would begin with the target compound as a lead structure. In silico tools would be used to predict the effects of structural modifications.
Molecular Docking: To explore bioactivities, the parent compound and a virtual library of its derivatives can be docked into the active sites of various protein targets (e.g., enzymes, receptors). nih.govresearchgate.netnih.gov These simulations can predict binding affinities and interaction modes, helping to prioritize the synthesis of compounds most likely to be active. nih.gov
Pharmacokinetic (ADME/Tox) Prediction: Computational models can estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new chemical entities. nih.gov Applying these models early in the design phase can help to eliminate candidates with unfavorable predicted profiles, saving significant experimental resources.
Quantitative Structure-Activity Relationship (QSAR): Once initial experimental data are obtained, QSAR models can be built to correlate specific structural features with observed activity. These models can then guide the next round of molecular design to further enhance potency and selectivity.
This iterative cycle of computational design, chemical synthesis, and experimental validation provides a rational and efficient pathway to novel compounds derived from the this compound scaffold with optimized properties for therapeutic or material science applications.
Table 3: Proposed Workflow for Rational Design
| Step | Methodology | Objective |
|---|---|---|
| 1. Target Identification | Literature review, bioinformatics | Select promising protein targets for therapeutic intervention (e.g., kinases, cholinesterases). nih.govresearchgate.net |
| 2. In Silico Screening | Molecular Docking, Virtual Screening | Predict binding affinity of virtual derivatives to selected targets. nih.gov |
| 3. ADME/Tox Prediction | Computational ADME/Tox models | Filter virtual compounds based on predicted drug-likeness and safety profiles. nih.gov |
| 4. Chemical Synthesis | Organic synthesis (e.g., sustainable methods) | Synthesize a prioritized subset of the most promising designed compounds. |
| 5. Experimental Validation | In vitro biological assays | Measure the actual biological activity and properties of the synthesized compounds. |
| 6. Model Refinement | QSAR analysis | Correlate chemical structure with experimental activity to guide the next design cycle. |
Q & A
Q. What are the common synthetic routes for preparing 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol?
The synthesis typically involves heterocyclic functionalization. A general approach includes:
- Substitution reactions : Reacting a tetrazole precursor (e.g., 1-(4-methoxyphenyl)-1H-tetrazole) with sulfur-containing reagents like Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) to introduce the thiol group.
- Catalytic conditions : Using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst under reflux (70–80°C) to promote regioselectivity. Reaction progress is monitored via TLC, followed by recrystallization in aqueous acetic acid .
- Purification : Products are washed with hot water and dried, with structural confirmation via IR (C=S stretch at ~1200 cm⁻¹) and ¹H NMR (methoxy singlet at δ ~3.8 ppm) .
Q. How can the structure of this compound be confirmed spectroscopically?
- FT-IR : Key peaks include the S-H stretch (~2550 cm⁻¹), C=S (1200–1250 cm⁻¹), and aromatic C-O (methoxy group at ~1250 cm⁻¹) .
- ¹H NMR : The methoxy proton appears as a singlet (~δ 3.8 ppm). Aromatic protons from the 4-methoxyphenyl group show splitting patterns consistent with para-substitution (e.g., doublets at δ ~7.0–7.5 ppm). The tetrazole ring protons are typically deshielded .
- Mass spectrometry : Molecular ion peaks (M⁺) should align with the calculated monoisotopic mass (~282.09 g/mol) .
Q. What solvents and reaction conditions are optimal for its stability during synthesis?
- Solvents : PEG-400 or DMF enhances solubility in nucleophilic substitution reactions. Ethanol/water mixtures are preferred for recrystallization .
- pH and temperature : Reactions are conducted under basic conditions (pH ~12.5) at 70–80°C to avoid decomposition of the thiol group. Lower temperatures may lead to incomplete substitution .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenyl group influence the reactivity of the tetrazole-thiol moiety?
The electron-donating methoxy group increases electron density on the tetrazole ring, enhancing nucleophilicity at the sulfur atom. This affects:
- Thiol-disulfide equilibria : The compound may exhibit reversible oxidation to disulfides under aerobic conditions, requiring inert atmospheres for storage .
- Metal coordination : The thiol group can act as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), which is critical in catalysis or bioactivity studies. Stability constants should be quantified via UV-Vis titration .
Q. What strategies resolve contradictions in reported bioactivity data for tetrazole-thiol derivatives?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from:
- Assay conditions : Variations in pH (e.g., thiol protonation at pH < 7 reduces reactivity) or solvent polarity (DMSO vs. aqueous buffers) .
- Structural analogs : Comparing this compound with derivatives (e.g., 4-chlorophenyl or fluorophenyl variants) can isolate substituent effects. Use dose-response curves and IC₅₀ values for quantitative analysis .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Nano-TiCl₄·SiO₂ improves yields in tetrazole synthesis by increasing surface area and reducing side reactions. Compare with traditional catalysts like Amberlyst-15 .
- Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (e.g., from 12 hours to 30 minutes) and improves atom economy .
- By-product analysis : Use HPLC-MS to identify and quantify impurities (e.g., disulfides or unreacted tetrazole), enabling process refinement .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger to model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR). Focus on the thiol’s hydrogen-bonding capacity .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs to design optimized derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
